molecular formula C19H21Cl2NO5S B11508809 Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11508809
M. Wt: 446.3 g/mol
InChI Key: DOIOPYRSAOWFFS-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its biological activity, and a propanoate ester, which can be hydrolyzed under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 2,5-dichloro-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The acylated product is then reacted with sulfonyl chloride to form the sulfonamide.

    Esterification: The final step involves the esterification of the sulfonamide with ethyl 3-(4-methylphenyl)propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 3-{[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can be compared with other sulfonamide-containing compounds:

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor for its anti-inflammatory effects.

    Furosemide: A sulfonamide diuretic used to treat fluid retention and swelling.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a sulfonamide group with a propanoate ester, offering a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H21Cl2NO5S

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 3-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H21Cl2NO5S/c1-4-27-19(23)11-16(13-7-5-12(2)6-8-13)22-28(24,25)18-10-14(20)17(26-3)9-15(18)21/h5-10,16,22H,4,11H2,1-3H3

InChI Key

DOIOPYRSAOWFFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl

Origin of Product

United States

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